2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an oxadiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps. One common route includes the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with a suitable oxadiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
- 2-(4-chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of a chlorinated phenoxy group and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H20ClN3O3 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-7-5-6-8-16(11)19-23-20(24-27-19)22-18(25)14(4)26-15-9-12(2)17(21)13(3)10-15/h5-10,14H,1-4H3,(H,22,24,25) |
InChI Key |
GPEGMFCPIGESER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
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